molecular formula C24H20N2Na2O9S2 B14777846 Bathophenanthrolinedisulfonic acid disodium salt trihydrate

Bathophenanthrolinedisulfonic acid disodium salt trihydrate

Cat. No.: B14777846
M. Wt: 590.5 g/mol
InChI Key: GDVBFJDIFAFNGV-UHFFFAOYSA-L
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Description

Bathophenanthrolinedisulfonic acid disodium salt trihydrate (CAS 52746-49-3) is a sulfonated derivative of 1,10-phenanthroline, with phenyl substituents at the 4,7-positions and two sulfonate groups. Its molecular formula is C₂₄H₁₄N₂O₆S₂·2Na·3H₂O (molecular weight: 536.48 g/mol anhydrous) . It is widely used as a chelating agent for spectrophotometric determination of ferrous iron (Fe²⁺) due to its high selectivity, forming a stable red-colored complex with Fe²⁺ that absorbs strongly at 535 nm . This compound is water-soluble and typically appears as a white to light yellow crystalline powder . Applications span analytical chemistry, plant biology (e.g., measuring Ferric Chelate Reductase activity) , and coordination chemistry (e.g., synthesizing rhodium complexes for electrocatalysis) .

Properties

Molecular Formula

C24H20N2Na2O9S2

Molecular Weight

590.5 g/mol

IUPAC Name

disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;trihydrate

InChI

InChI=1S/C24H16N2O6S2.2Na.3H2O/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;3*1H2/q;2*+1;;;/p-2

InChI Key

GDVBFJDIFAFNGV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.O.O.O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Bathophenanthrolinedisulfonic acid disodium salt trihydrate is synthesized by sulfonating bathophenanthroline with chlorosulfonic acid (ClSO3H). The process involves adding 0.5 mL of iron-free ClSO3H to 100 g of bathophenanthroline and heating the mixture over a flame for 30 seconds. After cooling, 10 mL of pure distilled water is carefully added, and the mixture is warmed on a water bath with stirring until all solids dissolve . This method ensures the formation of the disulfonic acid derivative, which is then neutralized with sodium hydroxide to obtain the disodium salt form.

Chemical Reactions Analysis

Complexation with Ferrous Ions (Fe²⁺)

BPS forms a stable, water-soluble complex with Fe²⁺, enabling sensitive colorimetric detection. The reaction proceeds as follows:
Fe²⁺ + 3 BPS → [Fe(BPS)₃]⁴⁻ (red complex)

Key Analytical Data:

PropertyValueSource
λ<sub>max</sub> (absorption)535 nm
Molar absorptivity (ε)2.23 × 10⁴ L·mol⁻¹·cm⁻¹
Detection limit< 1 µM in aqueous solutions

This complex is pH-dependent, with optimal formation occurring in mildly acidic to neutral conditions (pH 4–7) . The reaction is widely employed in clinical diagnostics for quantifying serum iron levels .

Complexation with Cuprous Ions (Cu⁺)

BPS also chelates Cu⁺, forming a distinct complex:
Cu⁺ + 2 BPS → [Cu(BPS)₂]³⁻

Key Analytical Data:

PropertyValueSource
λ<sub>max</sub> (absorption)483 nm
Stability constant (log K)~14 (estimated)

The Cu⁺ complex exhibits weaker absorbance compared to Fe²⁺, limiting its utility in analytical applications .

Role in Self-Assembly of Transition Metal Complexes

BPS induces aggregation in Ir(III), Rh(III), and Ru(II) complexes, as demonstrated in photophysical studies :

Observed Effects in Ir(III) Complexes:

ParameterChange Upon AggregationSource
Excited-state lifetimeIncreases by up to 5×
Quantum yieldIncreases by 300–500%
Aggregate size (DLS)50–200 nm diameter

Mechanism: BPS sulfonate groups enable electrostatic screening, reducing inter-complex repulsion and promoting π-stacking . Similar behavior is observed in Ru(BPS)₃ complexes at millimolar concentrations .

pH Sensitivity

The sulfonic acid groups (pKa: 2.83, 5.20) protonate under acidic conditions, reducing chelation efficiency . Optimal metal binding occurs at pH > 5.2.

Ionic Strength Effects

Added electrolytes (e.g., NaCl) enhance aggregation:

  • 0.5 M NaCl increases Ir(III) complex aggregation by 70% .

  • Screening of sulfonate charges reduces electrostatic repulsion, favoring self-assembly .

Comparison with Analogous Ligands

LigandFe²⁺ SensitivityWater SolubilityKey Limitation
BPS535 nm, ε=22,300HighCross-reactivity with Cu⁺
1,10-Phenanthroline510 nm, ε=11,000LowRequires solvent extraction
Ferrozine562 nm, ε=27,900ModerateLight sensitivity

Data synthesized from .

Scientific Research Applications

Bathophenanthrolinedisulfonic acid disodium salt hydrate is utilized in various scientific applications, primarily as a colorimetric reagent for detecting iron in aqueous solutions . It serves as a precursor in synthesizing complexes and plays a role in catalytic oxidation reactions .

Key Applications

  • Iron Detection: Bathophenanthrolinedisulfonic acid disodium salt hydrate is widely used as a colorimetric reagent for the detection of iron in aqueous solutions, eliminating the need for solvent extraction .
  • Precursor in Complex Synthesis: It acts as a precursor in the preparation of anionic Europium(III) disulfonated bathophenanthroline tris(dibenzoylmethanate) complex and ruthenium II tris(bathophenanthroline disulfonate) .
  • Catalytic Oxidation: This compound is also involved in the catalytic oxidation of 2-hexanol by forming a water-soluble complex with palladium .
  • Spectrophotometric Determination: Bathophenanthrolinedisulfonic acid disodium salt trihydrate is used for the spectrophotometric determination of iron .

Case Studies and Research Findings

  • Synthesis of Ru(bpy)(L)BPS: this compound (Na2BPS·3H2O) is used in the synthesis of Ru(bpy)(L)BPS complexes. This process involves dissolving the complex Ru(bpy)(L)Cl2·2 H2O and the ligand BPS in a degassed mixture of water and ethylene glycol, followed by refluxing, precipitation, and vacuum filtration to obtain the final product .

Solubility

Mechanism of Action

The primary mechanism of action of bathophenanthrolinedisulfonic acid disodium salt trihydrate is its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit their biological activity. For example, it forms a complex with Fe2+, making it unavailable to Fe2+ transporters and thereby inhibiting the transport of iron into chloroplasts . This chelation mechanism is crucial for its applications in analytical chemistry and biological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonated Phenanthroline Derivatives

Compound Name (CAS) Molecular Formula Substituents Primary Application Metal Selectivity Key Reference
Bathophenanthrolinedisulfonic acid disodium salt trihydrate (52746-49-3) C₂₄H₁₄N₂O₆S₂·2Na·3H₂O 4,7-diphenyl, sulfonated Fe²⁺ detection, plant biology, catalysis Fe²⁺
Bathocuproinedisulfonic acid disodium salt (52698-84-7) C₂₆H₂₀N₂O₆S₂ 2,9-dimethyl, sulfonated Cu⁺ detection Cu⁺
Ferrozine sodium salt (28048-33-1) C₂₀H₁₂N₄Na₂O₆S₂ Triazine-based ligand Fe²⁺/Fe³⁺ detection Fe²⁺/Fe³⁺
4,4'-(1,10-Phenanthroline-4,7-diyl)bis-benzenesulfonic acid disodium salt (53744-42-6) C₂₄H₁₄N₂O₆S₂·2Na Sulfonated phenanthroline General metal chelation Broad-spectrum

Key Differences

Structural Modifications and Metal Selectivity :

  • Bathophenanthroline’s 4,7-diphenyl groups enhance steric bulk and electron density, favoring Fe²⁺ chelation. In contrast, Bathocuproine’s 2,9-dimethyl groups optimize Cu⁺ binding .
  • Ferrozine, a triazine-based ligand, lacks aromatic rigidity, enabling broader redox activity (Fe²⁺/Fe³⁺ detection) but with lower specificity than Bathophenanthroline .

Analytical Performance :

  • Bathophenanthroline forms a 1:3 complex with Fe²⁺ (molar absorptivity ~22,000 L·mol⁻¹·cm⁻¹ at 535 nm), outperforming Ferrozine (~27,600 L·mol⁻¹·cm⁻¹ at 562 nm) in some matrices due to reduced interference from Cu²⁺ or Zn²⁺ .
  • Bathocuproine’s Cu⁺ complex absorbs at 483 nm but is less stable in aqueous solutions compared to Bathophenanthroline’s Fe²⁺ complex .

Applications in Biological Systems: Bathophenanthroline is critical in plant iron metabolism studies (e.g., root Ferric Chelate Reductase assays) , whereas Bathocuproine is used to probe copper homeostasis in microbial systems . Bathophenanthroline’s sulfonate groups improve water solubility, making it preferable over non-sulfonated phenanthrolines (e.g., 1,10-phenanthroline) for in vivo applications .

Table 2: Physicochemical Properties

Property Bathophenanthrolinedisulfonic Acid Bathocuproinedisulfonic Acid Ferrozine Sodium Salt
Solubility in Water High Moderate High
Stability in Aqueous Solution (pH 5–7) >24 hours <12 hours >24 hours
λₘₐₓ (nm) of Metal Complex 535 (Fe²⁺) 483 (Cu⁺) 562 (Fe²⁺/Fe³⁺)
Molar Absorptivity (L·mol⁻¹·cm⁻¹) ~22,000 ~12,000 ~27,600

Biological Activity

Bathophenanthrolinedisulfonic acid disodium salt trihydrate (BPDS) is a water-soluble derivative of bathophenanthroline, primarily recognized for its applications in analytical chemistry and biochemistry. This compound exhibits significant biological activity, particularly in the detection of metal ions and potential therapeutic applications. Below is a detailed exploration of its biological activity, including relevant data tables and case studies.

  • Chemical Formula: C24_{24}H14_{14}N2_2O6_6S2_2.2Na
  • Molecular Weight: 536.5 g/mol
  • Solubility: Highly soluble in water; insoluble in organic solvents.
  • pKa Values: pKa1 = 2.83, pKa2 = 5.20

Biological Applications

1. Metal Ion Detection

BPDS is widely utilized as a chelating agent for detecting ferrous ions (Fe2+^{2+}) in biological samples. It forms stable complexes with Fe2+^{2+}, allowing for colorimetric determination at a wavelength of 535 nm, with a detection range of 0.25-4 ppm .

Metal IonDetection Wavelength (nm)Molar Absorptivity (L·mol1^{-1}·cm1^{-1})
Fe2+^{2+}53522,400
Cu+^{+}48312,300

2. Anticancer Activity

Recent studies have indicated that BPDS may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, such as lung cancer cells, through mechanisms that involve the modulation of iron levels within cells .

Case Study: Anticancer Efficacy

  • Study Design: The efficacy of BPDS was evaluated in vitro using human lung cancer cell lines.
  • Findings: BPDS exhibited significant cytotoxic effects at concentrations ranging from 0.1 to 10 mg/kg body weight per day, suggesting its potential as an adjunctive therapy in cancer treatment .

3. Antiviral Properties

In addition to its anticancer effects, BPDS has demonstrated antiviral activity against the influenza virus in vitro. This suggests that BPDS may interfere with viral replication or entry into host cells, although further studies are required to elucidate the exact mechanisms involved .

BPDS functions primarily through its ability to chelate metal ions, which are crucial for various biological processes including enzyme function and cellular signaling. By modulating the availability of these ions, BPDS can influence cellular metabolism and potentially disrupt pathways essential for tumor growth and viral replication.

Q & A

Basic Research Questions

Q. How to prepare a stable aqueous solution of Bathophenanthrolinedisulfonic acid disodium salt trihydrate for iron detection?

  • Method : Dissolve the compound in ultrapure water at a concentration of 10 mM (5.36 mg/mL). Use phosphate buffer (pH 4–6) to stabilize the solution, as acidic conditions enhance complexation with Fe²⁺. Filter through a 0.45 µm membrane to remove particulates. Store in amber glassware or light-resistant containers to prevent photodegradation .

Q. What are the optimal pH and temperature conditions for forming the iron(II)-bathophenanthroline complex?

  • Method : Adjust the pH to 3.5–4.5 using acetate or citrate buffers to maximize complex stability. The reaction proceeds efficiently at room temperature (20–25°C), but heating to 40–50°C can accelerate kinetics. Measure absorbance at 535 nm (ε ≈ 22,000 L·mol⁻¹·cm⁻¹) for quantification .

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